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Cat. No.: B1581252 Get Quote

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data

available for the chemical compound 3-methyl-2-benzofuran-1(3H)-one. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. This document collates and interprets key spectroscopic information, offering

insights into the structural characterization of this molecule. While foundational spectroscopic

data is presented, this guide also highlights the current gaps in publicly available, detailed

nuclear magnetic resonance (NMR) data, a critical component for unambiguous structural

elucidation.

Introduction: The Significance of 3-methyl-2-
benzofuran-1(3H)-one
3-methyl-2-benzofuran-1(3H)-one, also known by synonyms such as 3-methylphthalide, is a

heterocyclic organic compound with the molecular formula C₉H₈O₂ and a molecular weight of

148.16 g/mol .[1] This molecule belongs to the benzofuranone class of compounds, which are

recognized for their presence in various natural products and their utility as building blocks in

the synthesis of more complex molecules.[2] The benzofuranone scaffold is of significant

interest in medicinal chemistry due to its association with a wide range of biological activities.

Furthermore, 3-methyl-2-benzofuran-1(3H)-one finds applications in the fragrance industry.[2]

Accurate structural determination is paramount for understanding the chemical reactivity,

biological activity, and potential applications of this compound. Spectroscopic techniques are

the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic
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and electronic structure. This guide will delve into the available mass spectrometry and infrared

spectroscopy data, and discuss the necessary, yet currently elusive, nuclear magnetic

resonance data.

Molecular Structure and Spectroscopic Overview
The structural formula of 3-methyl-2-benzofuran-1(3H)-one reveals a bicyclic system

composed of a benzene ring fused to a five-membered lactone (cyclic ester) ring, with a methyl

group at the chiral center (position 3).

Molecular Structure of 3-methyl-2-benzofuran-1(3H)-one

A 2D representation of the molecular structure of 3-methyl-2-benzofuran-1(3H)-one.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound, as well as gaining insights into its structure through

fragmentation patterns.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A standard approach for analyzing small organic molecules like 3-methyl-2-benzofuran-1(3H)-
one is through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent

(e.g., dichloromethane or methanol).

Injection: A small volume (typically 1 µL) of the sample is injected into the GC, where it is

vaporized.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through a capillary column. The column's stationary phase separates compounds based on

their boiling points and polarity, ensuring that a pure sample of the target molecule enters the

mass spectrometer.
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Ionization: In the ion source of the mass spectrometer, the analyte molecules are bombarded

with a high-energy electron beam (typically 70 eV). This process ejects an electron from the

molecule, forming a positively charged molecular ion (M⁺•).

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation,

breaking into smaller, characteristic charged fragments.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Data Interpretation
For 3-methyl-2-benzofuran-1(3H)-one, the following mass spectral data are anticipated:

Feature m/z Interpretation

Molecular Ion (M⁺•) 148
Corresponds to the molecular

weight of C₉H₈O₂.

Fragment Ion 133
Loss of a methyl group (•CH₃)

from the molecular ion.

Fragment Ion 120
Loss of a carbonyl group (CO)

from the molecular ion.

The presence of the molecular ion peak at m/z 148 is a strong confirmation of the compound's

identity. The observed fragmentation pattern provides further structural evidence, consistent

with the known lability of the methyl and lactone functionalities under electron ionization

conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation at specific wavenumbers, which

correspond to the vibrational frequencies of different bonds.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
Modern Fourier Transform Infrared (FT-IR) spectroscopy, often coupled with an Attenuated

Total Reflectance (ATR) accessory, provides a rapid and straightforward method for obtaining

high-quality spectra of solid or liquid samples.

Sample Application: A small amount of the solid or liquid sample is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: An IR beam is passed through the ATR crystal, where it reflects off the

internal surface in contact with the sample. At each reflection, an evanescent wave

penetrates a short distance into the sample. The sample absorbs energy at specific

frequencies corresponding to its vibrational modes.

Signal Processing: The attenuated IR beam is directed to a detector, and a Fourier transform

is applied to the resulting interferogram to generate the infrared spectrum.

Data Interpretation
The IR spectrum of 3-methyl-2-benzofuran-1(3H)-one is expected to exhibit several

characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic

~3000-2850 C-H Stretch Aliphatic (methyl)

~1780-1760 C=O Stretch
γ-Lactone (five-membered

ring)

~1600, ~1480 C=C Stretch Aromatic Ring

~1200-1000 C-O Stretch Ester

The most prominent and diagnostic peak in the IR spectrum is the strong absorption from the

carbonyl (C=O) stretch of the lactone. Its appearance at a relatively high wavenumber (typically
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>1760 cm⁻¹) is characteristic of a five-membered ring ester, which experiences significant ring

strain. This feature provides compelling evidence for the presence of the benzofuranone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Data Gap
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for

elucidating the detailed structure of an organic molecule in solution. It provides information

about the chemical environment, connectivity, and stereochemistry of atoms. Despite extensive

searches of publicly available spectral databases, including the Spectral Database for Organic

Compounds (SDBS), detailed experimental ¹H and ¹³C NMR data for 3-methyl-2-benzofuran-
1(3H)-one could not be retrieved.

The absence of this data represents a significant gap in the comprehensive characterization of

this compound. For a molecule with a chiral center, as is the case with 3-methyl-2-
benzofuran-1(3H)-one, NMR is crucial for confirming the connectivity and understanding the

spatial arrangement of the atoms.

Predicted ¹H NMR and ¹³C NMR Data
While experimental data is not available, a theoretical prediction of the NMR spectra can be

made based on the known chemical shifts of similar structural motifs.

Predicted ¹H NMR Spectrum:

Aromatic Protons (4H): Expected to appear in the range of δ 7.0-8.0 ppm as a complex

multiplet. The exact chemical shifts and coupling patterns would be influenced by the

electronic effects of the lactone and the fusion of the five-membered ring.

Methine Proton (1H at C3): This proton, adjacent to the chiral center and the oxygen of the

lactone, would likely appear as a quartet in the range of δ 5.0-6.0 ppm, coupled to the methyl

protons.

Methyl Protons (3H): The methyl group at the chiral center would likely appear as a doublet

in the range of δ 1.5-2.0 ppm, coupled to the methine proton.

Predicted ¹³C NMR Spectrum:
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Carbonyl Carbon (C1): Expected to be the most downfield signal, in the range of δ 170-180

ppm.

Aromatic Carbons (6C): Expected to appear in the range of δ 120-150 ppm.

Methine Carbon (C3): The chiral carbon atom would likely resonate in the range of δ 70-80

ppm.

Methyl Carbon: The methyl carbon is expected to be the most upfield signal, in the range of

δ 15-25 ppm.

The Importance of Experimental NMR Data
It is crucial to emphasize that these are predictions. The actual experimental values are

necessary for:

Unambiguous Structure Confirmation: To definitively confirm the molecular structure and rule

out isomers.

Purity Assessment: To identify and quantify any impurities present in a sample.

Stereochemical Analysis: For enantiomerically pure samples, specific NMR techniques can

be used to determine the absolute configuration.

Conclusion and Future Work
This technical guide has summarized the available spectroscopic data for 3-methyl-2-
benzofuran-1(3H)-one. The mass spectrometry and infrared spectroscopy data provide strong

evidence for the compound's molecular weight and the presence of key functional groups.

However, a critical gap exists in the public domain regarding detailed experimental ¹H and ¹³C

NMR data.

To fully characterize this important molecule, the acquisition and publication of high-resolution

NMR spectra are essential. Such data would be invaluable to the scientific community,

particularly those working in medicinal chemistry, natural product synthesis, and materials

science. It is recommended that future work on this compound includes the thorough
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acquisition and reporting of one- and two-dimensional NMR data to complete its spectroscopic

profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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